3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole
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Overview
Description
3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazole (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxadiazole derivative.
Scientific Research Applications
3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is investigated for its use in the development of high-energy materials and as a component in organic electronics.
Biological Studies: It is used in studies related to enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase (SDH) by binding to the active site of the enzyme, thereby affecting the production of reactive oxygen species (ROS) and lipid accumulation . Molecular docking studies have revealed excellent binding affinity to amino acids around the SDH active pocket.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Thiadiazole Derivatives: These compounds have sulfur instead of oxygen in the ring and exhibit different chemical properties.
Uniqueness
3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloromethyl group allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(chloromethyl)-3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-10-15-18-16(19-21-15)13-8-4-5-9-14(13)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLZOMXBWWIIOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182393 |
Source
|
Record name | 5-(Chloromethyl)-3-[2-(phenylmethoxy)phenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936497-78-8 |
Source
|
Record name | 5-(Chloromethyl)-3-[2-(phenylmethoxy)phenyl]-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936497-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chloromethyl)-3-[2-(phenylmethoxy)phenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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